
Direct Efficacy Comparison in Pancreatic
Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: STF-118804

CAS No.: 894187-61-2

Cat. No.: S548918

Get Quote

The table below summarizes the key findings from a study that evaluated STF-118804 and FK866 in models

of pancreatic ductal adenocarcinoma (PDAC) [1] [2] [3].

Feature/Aspect STF-118804 FK866

Inhibitor Type Novel, competitive, "next-generation"

NAMPT inhibitor [1] [2]

First-generation, non-competitive

NAMPT inhibitor [1] [2]

In Vitro Efficacy
(PDAC cells)

Reduced cell viability and colony formation

in soft agar at nanomolar concentrations [1]
[2]

Previously shown to decrease

pancreatic cancer cell viability [1]
[2]

In Vivo Efficacy
(PDAC)

Reduced tumor size in an orthotopic mouse
model after 21 days of treatment [1] [2]

Reduced tumor size in an
orthotopic mouse model after 21

days of treatment [1] [2]

Metabolic Impact Depleted NAD+, decreased glucose uptake,

lactate excretion, and ATP levels, leading to
metabolic collapse [1] [2]

Information not available in the

provided search results for direct
comparison.

Pathway
Modulation

Activated AMPK pathway and inhibited
mTOR pathway [2]

Information not available in the
provided search results for direct

comparison.
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Feature/Aspect STF-118804 FK866

Combination with
Chemo

Additive effect in decreasing cell viability
when combined with paclitaxel,

gemcitabine, and etoposide [1] [2]

Information not available in the
provided search results for direct

comparison.

Mechanism of Action and Key Experimental Data

Both STF-118804 and FK866 target Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting

enzyme in the NAD+ salvage pathway. Many cancer cells rely on this pathway to maintain high levels of

NAD+, a crucial cofactor for energy metabolism and cell survival [1] [2]. Inhibiting NAMPT depletes

cellular NAD+, leading to metabolic collapse and cell death.

The core experimental workflow and mechanistic consequences of NAMPT inhibition are illustrated below.
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PDAC Cell Lines
(Panc-1, PaTu8988t, etc.)

In Vitro Treatment with
NAMPT Inhibitor (STF-118804/FK866)

Inhibition of NAMPT Enzyme

Depletion of Intracellular NAD+

Metabolic Collapse Altered Signaling Pathways

Reduced Cell Viability
and Tumor Growth

Leads to

• Decreased Glycolysis
• Reduced Lactate Excretion

• Lower ATP Levels

Leads to

• AMPK Pathway Activation
• mTOR Pathway Inhibition

Click to download full resolution via product page

Key experimental evidence supporting the efficacy of these inhibitors includes:

NAD+ Depletion: Treatment with STF-118804 caused a concentration-dependent decrease in NAD+

levels across multiple PDAC cell lines, with effects observed within 12-24 hours [1] [2].
Rescue Experiment: The cytotoxic effects of STF-118804 were reversed by adding exogenous

Nicotinamide Mononucleotide (NMN), confirming the on-target mechanism through the NAMPT
pathway [1] [3].

Synergy with Standard Chemotherapy: STF-118804 showed an additive effect in reducing cell
viability when combined with chemotherapeutic agents like gemcitabine, which is a standard

treatment for pancreatic cancer [1] [2].
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Insights on Drug Resistance

A critical consideration in drug development is resistance. A 2018 study demonstrated that cancer cells with

acquired resistance to FK866 can also become cross-resistant to other NAMPT inhibitors, including STF-

118804 [4]. This cross-resistance was linked to specific point mutations in the NAMPT gene (e.g., H191R)

that can prevent the inhibitor from binding effectively [4]. This suggests that while STF-118804 is a potent

inhibitor, its clinical application might be challenged by pre-existing or acquired resistance mechanisms

shared with earlier-generation compounds.

Interpretation and Future Directions

The available evidence indicates that STF-118804 demonstrates potent anti-cancer efficacy comparable

to FK866 in preclinical pancreatic cancer models. Its characterization as a "next-generation" and "highly

specific" inhibitor suggests it may represent a refined compound, though the provided studies do not

establish a definitive clinical superiority over FK866.

For your research, the following points are crucial:

Context of Evidence: This comparison is based on a limited number of preclinical studies.

Comprehensive data from broader cancer types or human trials is not available in the search results.
Combination Potential: The additive effect of STF-118804 with standard chemotherapeutics is a

promising avenue for overcoming treatment resistance in aggressive cancers like PDAC [1] [2].
Resistance Monitoring: The potential for cross-resistance necessitates careful patient stratification

and monitoring for NAMPT mutations in a clinical setting [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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